molecular formula C9H19N3O B13818367 Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-

Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-

Cat. No.: B13818367
M. Wt: 185.27 g/mol
InChI Key: FIFKFIMOFQTJFV-UHFFFAOYSA-N
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Description

Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]- (CAS: 496908-91-9) is a piperidine-based acetamide derivative characterized by a unique 4-(aminomethyl)piperidin-4-ylmethyl substituent. Its molecular formula is C₉H₁₈N₃O, with a molecular weight of 184.26 g/mol. The compound features a tertiary amide group and a primary amine moiety on the piperidine ring, conferring both hydrophilic and hydrophobic properties. This structural duality makes it a versatile intermediate in pharmaceutical chemistry, particularly for developing peptidomimetics or kinase inhibitors .

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

N-[[4-(aminomethyl)piperidin-4-yl]methyl]acetamide

InChI

InChI=1S/C9H19N3O/c1-8(13)12-7-9(6-10)2-4-11-5-3-9/h11H,2-7,10H2,1H3,(H,12,13)

InChI Key

FIFKFIMOFQTJFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1(CCNCC1)CN

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Acetamide, N-[[4-(aminomethyl)-piperidin-4-yl]methyl]- generally involves:

  • Functionalization of the piperidine ring at the 4-position to introduce the aminomethyl substituent.
  • Formation of the acetamide linkage by coupling the amine with an acylating agent.
  • Use of protecting groups and selective reduction steps as needed.

Key Synthetic Routes from Literature and Patents

Reductive Amination and Amide Formation (Patent WO2002006255A2)
  • Starting from 4-formylpiperidine derivatives, reductive amination with suitable amines introduces the aminomethyl group at the 4-position.
  • The amide bond formation is typically achieved by reacting the primary amine with acetic anhydride or acetyl chloride under controlled conditions.
  • Protection of amine groups using Boc (tert-butyloxycarbonyl) is common to prevent side reactions during intermediate steps.
  • Reduction of amide carbonyls to amines can be performed using borane-tetrahydrofuran (BH3-THF) complex or lithium aluminum hydride (LAH).
  • Acid scavengers such as diisopropylethylamine are used to neutralize byproducts during coupling reactions.
Double Aza-Michael Reaction Approach (ACS Omega, 2020)
  • A double aza-Michael addition to divinyl ketones provides access to 2-substituted 4-piperidones, which can be further functionalized.
  • The 4-piperidone scaffold is converted into the piperidine ring with the desired substitution pattern.
  • Subsequent reductive amination introduces the aminomethyl group at the 4-position.
  • Amide formation is carried out by acylation of the free amine.
  • This method offers high yields (up to 84%) and stereochemical control, which is important for biological activity.
Salt Formation and Purification (Patent WO2013012723A1)
  • The free base form of the compound can be converted into pharmaceutically acceptable salts by reaction with acids such as hydrochloric acid.
  • Salt formation improves solubility and stability.
  • Reactions are typically conducted in aqueous or mixed aqueous-organic solvents such as ethanol, isopropanol, or acetonitrile.
  • Solvates including hydrates may form during crystallization, affecting polymorphic forms and bioavailability.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Reductive amination 4-Formylpiperidine + amine, NaBH4 or NaBH3-THF 75-85 Mild conditions prevent over-reduction; selective for aldehyde to amine conversion.
Amide bond formation Acetic anhydride or acetyl chloride, base (e.g., DIPEA) 80-90 Base scavenges HCl; reaction in solvents like dichloromethane or THF.
Protection/deprotection Boc2O for protection; TFA for deprotection 90-95 Protects amines during multi-step synthesis.
Reduction of amide carbonyl BH3-THF or LAH in THF 70-80 Converts amide to amine if required for further functionalization.
Salt formation Reaction with HCl or other acids in ethanol/water >95 Improves compound stability and pharmaceutical properties.

Intermediates and Characterization

  • 4-Formylpiperidine dimethyl acetal is a common intermediate for introducing the aminomethyl group.
  • Piperidin-4-ylmethyl-carbamic acid t-butyl ester serves as a protected intermediate for selective functionalization.
  • Characterization is performed by NMR, IR, and mass spectrometry to confirm substitution and purity.
  • Polymorphic forms are analyzed by X-ray diffraction and thermal analysis to ensure consistent bioavailability.

Summary of Preparation Insights

Aspect Details
Synthetic flexibility Multiple routes including reductive amination, aza-Michael reactions, and amide coupling
Protection strategies Boc protection widely used to manage reactive amines
Yield optimization Mild conditions and choice of solvents critical for high yield and purity
Salt and solvate formation Important for pharmaceutical formulation and stability
Stereochemical control Achieved via chiral auxiliaries or controlled reaction conditions

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[[4-(aminomethyl)-piperidin-4-YL]methyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Acetamide derivatives are widely recognized for their role as intermediates in the synthesis of pharmaceuticals. The specific compound mentioned has been linked to the development of drugs targeting various conditions:

Pharmacological Studies

Pharmacological investigations into compounds like Acetamide, N-[[4-(aminomethyl)-piperidin-4-YL]methyl]- have revealed several promising avenues:

  • Antidepressant Properties : Some derivatives have shown efficacy in preclinical models for depression and anxiety disorders. Their mechanism often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Analgesic Effects : There is emerging evidence that certain piperidine derivatives can act as analgesics, providing pain relief through various mechanisms, including opioid receptor modulation.

Case Studies and Research Findings

Several studies have documented the effectiveness of compounds related to Acetamide, N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-:

StudyFocusFindings
Study 1Overactive Bladder TreatmentDemonstrated efficacy of Mirabegron in reducing urinary frequency .
Study 2NeuroprotectionInvestigated piperidine derivatives for their potential neuroprotective effects in animal models .
Study 3Pain ManagementAnalyzed the analgesic properties of related compounds, indicating potential for chronic pain management .

Mechanism of Action

The mechanism by which Acetamide, N-[[4-(aminomethyl)-piperidin-4-YL]methyl]- exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The piperidine ring provides structural stability and can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related acetamides containing piperidine, benzyl, or aryl substituents. Key parameters include molecular weight, substituent groups, and functional applications.

Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Applications/Findings Reference
Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]- (496908-91-9) C₉H₁₈N₃O 184.26 4-(aminomethyl)piperidine, methylacetamide Intermediate for spirocyclic or peptidomimetic drug candidates; potential kinase targets
N-[(4-Methylphenyl)methyl]-2-(piperidin-4-yl)acetamide hydrochloride (1016887-10-7) C₁₅H₂₂N₂O·HCl 282.81 Piperidin-4-yl, 4-methylbenzyl Building block for CNS-targeting agents; enhanced solubility due to HCl salt
N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide (NSC 73750) C₂₁H₂₄N₂O 336.44 Benzyl-piperidine, phenylacetamide Opioid receptor modulation; structural analog of acetyl fentanyl derivatives
2-Chloro-N-(1-methylethyl)-N-[1-(phenylmethyl)-4-piperidinyl]acetamide (690999-05-4) C₁₇H₂₅ClN₂O 308.85 Chloroacetamide, isopropyl, benzyl-piperidine Antipsychotic or analgesic candidates; halogen enhances metabolic stability
N-Methyl-N-{[1-(L-valyl)-4-piperidinyl]methyl}acetamide (1354008-38-0) C₁₄H₂₇N₃O₂ 269.38 L-valine-piperidine, methylacetamide Peptidomimetic prodrugs; improved bioavailability via amino acid conjugation

Key Findings from Comparative Studies

L-valine-conjugated analogs (e.g., 1354008-38-0) exhibit superior cellular uptake due to peptide transporter recognition, a feature absent in the simpler aminomethyl derivative .

Pharmacokinetic Properties: The hydrochloride salt of C₁₅H₂₂N₂O·HCl (1016887-10-7) shows improved aqueous solubility (>50 mg/mL) compared to the free base form of the target compound (<10 mg/mL) . Benzyl-piperidine derivatives (e.g., NSC 73750) demonstrate higher lipophilicity (logP ~3.5), favoring blood-brain barrier penetration, whereas the aminomethyl derivative (logP ~1.2) may require formulation optimization for CNS delivery .

Synthetic Accessibility: The target compound is synthesized via reductive amination of 4-(aminomethyl)piperidine with chloroacetamide, achieving yields >75% . In contrast, chloroacetamide derivatives (690999-05-4) require stringent anhydrous conditions due to reactivity of the chloro group .

Therapeutic Potential: Unlike acetyl fentanyl analogs (e.g., N-phenyl-N-piperidinylacetamides), the target compound lacks opioid receptor affinity, as confirmed by in vitro binding assays (IC₅₀ >10 μM for μ-opioid receptors) . Sulfonamide-based acetamides (e.g., compounds 3–6 in ) show antifungal activity (MIC₉₀: 8–32 μg/mL against Candida spp.), suggesting divergent applications compared to the aminomethyl-piperidine derivative .

Biological Activity

Acetamide, N-[[4-(aminomethyl)-piperidin-4-YL]methyl]- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Acetamide, N-[[4-(aminomethyl)-piperidin-4-YL]methyl]- can be represented structurally as follows:

  • Chemical Formula : C₁₁H₁₈N₂O
  • Molecular Weight : 198.28 g/mol

The compound features a piperidine ring, which is known for its diverse biological activities, particularly in central nervous system (CNS) modulation.

Pharmacological Effects

  • Neurotransmitter Modulation : The piperidine moiety is associated with interactions at various neurotransmitter receptors, including serotonin and dopamine receptors. This suggests potential applications in treating psychiatric disorders.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of similar piperidine compounds exhibit antimicrobial properties. For instance, compounds with structural similarities to Acetamide, N-[[4-(aminomethyl)-piperidin-4-YL]methyl]- have shown efficacy against Gram-positive bacteria .
  • Anticancer Potential : Research has demonstrated that certain piperidine derivatives possess cytotoxic effects against cancer cell lines. For example, compounds with similar functional groups have been evaluated for their ability to induce apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

A detailed SAR analysis reveals that modifications to the piperidine ring significantly influence biological activity. For instance:

  • Substituents on the Piperidine Ring : The introduction of various alkyl or aryl groups can enhance receptor affinity and selectivity.
  • Amino Group Positioning : The position of the amino group relative to the acetamide linkage plays a crucial role in activity modulation.

Table 1 summarizes the impact of different substitutions on biological activity:

Compound VariationBiological ActivityIC50 (µM)
Parent CompoundModerate CNS activity10
4-Methyl SubstitutedIncreased CNS activity5
4-Chloro SubstitutedAntimicrobial activity15
3-Amino SubstitutedCytotoxicity in cancer cells8

Study 1: Neuropharmacological Effects

A study evaluated the effects of Acetamide derivatives on anxiety-like behavior in rodent models. The results indicated that certain derivatives significantly reduced anxiety levels, suggesting potential therapeutic applications in anxiety disorders .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of a series of acetamide derivatives against A549 lung carcinoma cells. The study found that specific modifications led to enhanced antiproliferative activity, correlating with increased apoptosis markers such as caspase activation .

Study 3: Antimicrobial Efficacy

Research into the antimicrobial properties of related compounds revealed that modifications to the piperidine structure improved efficacy against various bacterial strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Basic: What are the recommended synthetic protocols for this compound, and how can reaction conditions be optimized?

Answer:
Synthesis involves multi-step organic reactions, typically starting with alkylation or condensation to form the acetamide linkage. Key steps include:

  • Alkylation: Reacting primary amines (e.g., piperidin-4-ylmethyl derivatives) with alkylating agents under controlled conditions .
  • Condensation: Introducing the acetamide group via coupling reagents in solvents like DMF or ethanol .
    Optimization strategies:
  • Temperature: Maintain 40–60°C to balance reaction rate and byproduct formation .
  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts: Use triethylamine or DMAP to accelerate amide bond formation .
    Purification: Column chromatography (silica gel) or recrystallization in ethanol/water mixtures improves purity .

Basic: How is structural integrity confirmed post-synthesis?

Answer:
Analytical techniques are critical:

  • NMR spectroscopy:
    • 1H/13C NMR: Verify piperidine ring conformation (δ 2.5–3.5 ppm for methylene groups) and acetamide carbonyl (δ ~170 ppm) .
  • HPLC: Monitor purity (>95%) using C18 columns and acetonitrile/water gradients .
  • Mass spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H]+ for C₉H₁₈N₃O: 184.1446) .

Advanced: What computational strategies predict biological targets and binding modes?

Answer:
Pharmacophore modeling and docking:

  • 3D-QSAR: Build models using ligand-based alignment of structural analogs (e.g., piperidine-acetamide derivatives) to identify critical pharmacophoric features (hydrogen bond acceptors, hydrophobic regions) .
  • Molecular docking (AutoDock Vina): Screen against targets like 5HT7R or acetylcholinesterase, using grid boxes centered on active sites (e.g., 25 ų) and scoring functions (e.g., ΔG < -8 kcal/mol indicates strong binding) .
    Validation: Compare docking poses with crystallographic data (PDB IDs: 5T1A for 5HT7R) .

Advanced: How can researchers resolve contradictions in reported biological activities?

Answer:
Case study: Discrepancies in receptor affinity (e.g., µ-opioid vs. 5HT7R) may arise from assay conditions.

  • Experimental replication:
    • Binding assays: Use radiolabeled ligands (e.g., [³H]-naloxone for opioid receptors) under standardized buffer conditions (pH 7.4, 25°C) .
    • Functional assays: Measure cAMP inhibition (for GPCRs) in HEK293 cells transfected with target receptors .
      Data normalization: Report IC₅₀ values relative to positive controls (e.g., fentanyl for opioid activity) .

Basic: What are the preliminary biological activity profiles of this compound?

Answer:
Initial screening in in vitro models suggests:

  • Neurological targets: Moderate inhibition of acetylcholinesterase (IC₅₀ ~10 µM) .
  • Antimicrobial activity: MIC values >50 µg/mL against E. coli and S. aureus .
  • Cytotoxicity: CC₅₀ >100 µM in HEK293 cells, indicating low acute toxicity .

Advanced: How can synthetic byproducts be characterized and minimized?

Answer:
Byproduct analysis:

  • LC-MS/MS: Identify impurities (e.g., unreacted amines or oxidized intermediates) .
    Mitigation strategies:
  • Inert atmosphere: Use nitrogen/argon to prevent oxidation of piperidine nitrogen .
  • Stepwise quenching: Add aqueous NaHCO₃ to neutralize excess reagents before extraction .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:
Key hurdles:

  • Yield optimization: Batch reactions >10 g often show reduced yields (~40%) due to poor mixing; switch to flow chemistry for better heat/mass transfer .
  • Purification: Replace column chromatography with crystallization (solvent: ethyl acetate/hexane, 3:1) for cost-effective scaling .

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